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For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Methylbenzoyl cyanide, also known as p-toluoyl cyanide, is an aromatic acyl cyanide of

interest in organic synthesis. While not as extensively documented as its unsubstituted

counterpart, benzoyl cyanide, its chemical properties make it a potentially valuable

intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This

technical guide provides a comprehensive overview of the historical context of its discovery,

synthetic methodologies, physicochemical properties, and potential applications, with a focus

on information relevant to researchers and professionals in drug development.

Historical Context and Discovery
The specific historical moment of the first synthesis of 4-methylbenzoyl cyanide is not well-

documented in readily available literature. Its discovery is best understood within the broader

historical development of aroyl cyanides in the late 19th and early 20th centuries. The

foundational method for the synthesis of this class of compounds was established through the

reaction of aroyl chlorides with metal cyanides.

A landmark procedure that exemplifies the classical approach to aroyl cyanides is the synthesis

of benzoyl cyanide, which was well-established by the early 20th century. A notable example is

the procedure published in "Organic Syntheses," which details the reaction of benzoyl chloride

with cuprous cyanide.[1] This method, relying on the nucleophilic displacement of the chloride
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by the cyanide anion, would have been the logical and accessible route for the initial synthesis

of 4-methylbenzoyl cyanide from the readily available p-toluoyl chloride. Early synthetic

chemists would have adapted this known procedure for the then-newly available substituted

aroyl chlorides.

Physicochemical and Spectroscopic Data
Experimental physical and spectroscopic data for 4-methylbenzoyl cyanide are not widely

reported in the chemical literature, with many databases listing properties such as melting and

boiling points as "not available".[2] However, some information can be compiled from supplier

data and predicted from its structure.

Table 1: Physicochemical Properties of 4-Methylbenzoyl Cyanide

Property Value Source

Molecular Formula C₉H₇NO Calculated

Molecular Weight 145.16 g/mol Calculated

CAS Number 14271-73-9 [2]

Appearance Yellow solid Supplier Data

Purity ≥ 96% (HPLC) Supplier Data

Melting Point Not available [2]

Boiling Point Not available [2]

Table 2: Predicted Spectroscopic Data for 4-Methylbenzoyl Cyanide
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Spectroscopy Predicted Data

¹H NMR (CDCl₃)

δ ~7.8-7.9 (d, 2H, Ar-H ortho to C=O), δ ~7.2-

7.3 (d, 2H, Ar-H meta to C=O), δ ~2.4 (s, 3H,

CH₃)

¹³C NMR (CDCl₃)

δ ~165-170 (C=O), δ ~145-150 (Ar-C-CH₃), δ

~130-135 (Ar-CH), δ ~128-130 (Ar-CH), δ ~120-

125 (Ar-C-C=O), δ ~115-120 (CN), δ ~21-22

(CH₃)

IR (KBr, cm⁻¹)
~2220-2240 (C≡N stretch), ~1680-1700 (C=O

stretch), ~1600, 1480 (aromatic C=C stretch)

Mass Spec. (EI)
m/z 145 (M⁺), 117 ([M-CO]⁺), 91 ([C₇H₇]⁺, tolyl

cation)

Note: The spectroscopic data in Table 2 are predicted based on the chemical structure and

typical values for similar compounds and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols
The synthesis of 4-methylbenzoyl cyanide has evolved from classical, high-temperature

methods to more modern, efficient procedures. Below are detailed protocols for both a

historical and a contemporary approach.

Historical Synthesis: Reaction of p-Toluoyl Chloride with
Cuprous Cyanide
This method is adapted from the classical "Organic Syntheses" procedure for benzoyl cyanide

and represents the most likely route for the first synthesis of 4-methylbenzoyl cyanide.[1]

Experimental Protocol:

Apparatus: A 500 mL round-bottom flask is fitted with a reflux condenser and a heating

mantle. All glassware should be thoroughly dried.

Reagents:
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p-Toluoyl chloride (1.0 mol, 154.6 g)

Cuprous cyanide (1.2 mol, 107.5 g), dried at 110 °C for 3 hours prior to use.[1]

Procedure:

To the flask, add cuprous cyanide followed by p-toluoyl chloride.

Heat the mixture to 150-160 °C with stirring.

Maintain the temperature for 4-5 hours. The reaction mixture will become a thick, dark

slurry.

After the reaction is complete, allow the mixture to cool to room temperature.

The product is isolated by vacuum distillation. The fraction collected at the appropriate

boiling point under reduced pressure is the desired 4-methylbenzoyl cyanide.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent such as a mixture of ether and petroleum ether.

p-Toluoyl Chloride

Reaction
150-160 °C, 4-5h

Cuprous Cyanide

Vacuum Distillation Recrystallization 4-Methylbenzoyl
Cyanide

Click to download full resolution via product page

Caption: Historical synthesis of 4-methylbenzoyl cyanide.

Modern Synthesis: Phase-Transfer Catalyzed Cyanation
More recent methods for the synthesis of aroyl cyanides often employ phase-transfer catalysis

to improve yields and reaction conditions. This protocol is a generalized modern approach.

Experimental Protocol:
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Apparatus: A 500 mL three-necked flask equipped with a mechanical stirrer, a reflux

condenser, and a dropping funnel.

Reagents:

p-Toluoyl chloride (1.0 mol, 154.6 g)

Sodium cyanide (1.2 mol, 58.8 g)

Tetrabutylammonium bromide (TBAB) (0.05 mol, 16.1 g)

Dichloromethane (250 mL)

Procedure:

A solution of sodium cyanide in 100 mL of water is placed in the flask.

Tetrabutylammonium bromide is added to the aqueous solution.

A solution of p-toluoyl chloride in 250 mL of dichloromethane is added dropwise from the

dropping funnel over a period of 1 hour with vigorous stirring.

The reaction mixture is stirred at room temperature for 12-18 hours.

The organic layer is separated, washed with water (2 x 100 mL), and dried over anhydrous

magnesium sulfate.

The solvent is removed under reduced pressure to yield the crude product.

Purification: The crude 4-methylbenzoyl cyanide is purified by column chromatography on

silica gel or by recrystallization.
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Caption: Modern phase-transfer catalyzed synthesis.

Applications in Drug Development and Research
While specific examples of marketed drugs synthesized directly from 4-methylbenzoyl
cyanide are not prominent in the literature, its potential as a synthetic intermediate is

significant. The p-toluoyl group is a structural motif found in various biologically active

molecules.[3] Furthermore, the aroyl cyanide functionality is a versatile precursor for a range of

chemical transformations.

Potential Synthetic Utility:

Synthesis of α-Keto Acids and Esters: Hydrolysis of the cyanide group provides access to p-

toluoylglyoxylic acid and its derivatives, which are valuable building blocks in medicinal

chemistry.

Formation of Heterocycles: Aroyl cyanides can react with various nucleophiles to form

substituted heterocycles such as oxazoles, thiazoles, and imidazoles. A series of 4-

substituted methoxybenzoyl-aryl-thiazoles have been investigated as potential anticancer

agents, highlighting the relevance of the substituted benzoyl moiety.[4]

Precursor to Bioactive Amides: Reaction with amines can yield α-ketoamides, a structural

feature present in some enzyme inhibitors.

The following diagram illustrates the potential synthetic pathways from 4-methylbenzoyl
cyanide to key intermediates for drug discovery.
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Caption: Potential synthetic applications of 4-methylbenzoyl cyanide.

Conclusion
4-Methylbenzoyl cyanide is a chemical compound with a synthetic history rooted in the

classical methods of aroyl cyanide preparation. While its physical and spectroscopic properties

are not as thoroughly documented as some related compounds, its synthesis is achievable

through both historical and modern, more efficient methods. Its value to the research, scientific,

and drug development communities lies in its potential as a versatile intermediate for the

synthesis of more complex molecules, including those with potential biological activity. Further

characterization and exploration of its reactivity are warranted to fully unlock its potential in

organic synthesis and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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